Cas no 1427587-60-7 ((R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide)

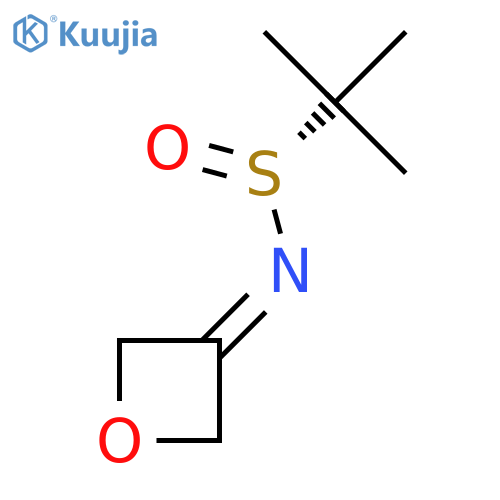

1427587-60-7 structure

商品名:(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

CAS番号:1427587-60-7

MF:C7H13NO2S

メガワット:175.24862074852

MDL:MFCD28103281

CID:2092532

PubChem ID:86280124

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 化学的及び物理的性質

名前と識別子

-

- (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

- SB44764

- (R)-2-Methyl-N-(oxetan-3-ylidene)-propane-2-sulfinamide

- SCHEMBL14778869

- CS-0446444

- VKUZMNXQGKBLHN-LLVKDONJSA-N

- 1427587-60-7

- G89564

-

- MDL: MFCD28103281

- インチ: InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1

- InChIKey: VKUZMNXQGKBLHN-LLVKDONJSA-N

- ほほえんだ: CC(C)(C)[S@@](=O)N=C1COC1

計算された属性

- せいみつぶんしりょう: 175.06669983g/mol

- どういたいしつりょう: 175.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 57.9Ų

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1517111-1g |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 98% | 1g |

¥1920.00 | 2023-11-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-1G |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 1g |

¥ 1,280.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-5G |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 5g |

¥ 3,841.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-10G |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 10g |

¥ 6,718.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-10g |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 10g |

¥6719.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-250mg |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 250mg |

¥515.0 | 2024-04-24 | |

| A2B Chem LLC | AV16544-1g |

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 1g |

$319.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-100mg |

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 100mg |

¥383.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D580914-1g |

(R)-2-Methyl-N-(oxetan-3-ylidene)-propane-2-sulfinamide |

1427587-60-7 | 95% | 1g |

$365 | 2025-02-27 | |

| Chemenu | CM200584-5g |

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |

1427587-60-7 | 95% | 5g |

$1191 | 2021-08-05 |

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1427587-60-7 ((R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide) 関連製品

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1427587-60-7)(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

清らかである:99%

はかる:10g

価格 ($):836.0